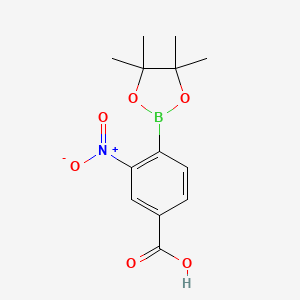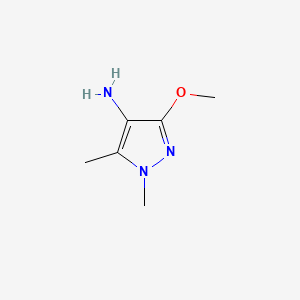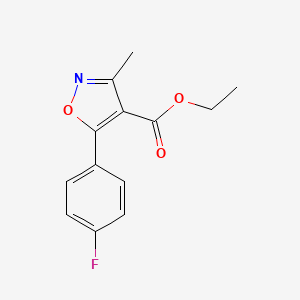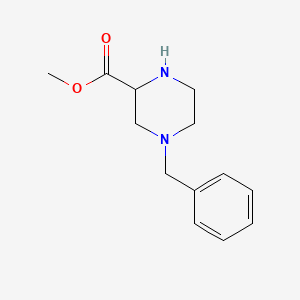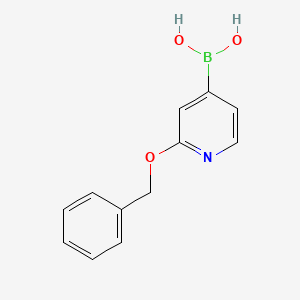
2-(Benzyloxy)pyridine-4-boronic acid
Descripción general
Descripción
2-(Benzyloxy)pyridine-4-boronic acid is a chemical compound with the CAS Number: 1256355-62-0 and a molecular weight of 229.04 . It has a linear formula of C12H12BNO3 .
Synthesis Analysis
The synthesis of boronic acids like 2-(Benzyloxy)pyridine-4-boronic acid often involves the electrophilic trapping of an organometallic reagent with a boric ester . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that uses organoboron reagents .Molecular Structure Analysis
The InChI Code of 2-(Benzyloxy)pyridine-4-boronic acid is 1S/C12H12BNO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a key application of boronic acids like 2-(Benzyloxy)pyridine-4-boronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .It has the ability to form hydrogen bonds and interact with metal ions .
Aplicaciones Científicas De Investigación
1. Suzuki–Miyaura Coupling
- Application Summary: This compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The specific methods of application in this context would involve the use of this compound as a boron reagent in the Suzuki–Miyaura coupling reaction .
- Results or Outcomes: The outcomes of this application would be the successful formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction .
2. Sensing Applications
- Application Summary: Boronic acids, including this compound, are increasingly utilized in diverse areas of research, including sensing applications. The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
- Methods of Application: The methods of application in this context would involve the use of this compound in the development of sensing systems, potentially including both homogeneous assays and heterogeneous detection .
- Results or Outcomes: The outcomes of this application would be the successful development of sensing systems for various analytes .
3. Therapeutic Applications
- Application Summary: This compound has been used in the preparation of HIV-1 protease inhibitors and potential cancer therapeutics such as PDK1 and protein kinase CK2 inhibitors .
- Methods of Application: The methods of application in this context would involve the use of this compound in the synthesis of these therapeutic agents .
- Results or Outcomes: The outcomes of this application would be the successful synthesis of these therapeutic agents, which could potentially be used in the treatment of HIV or cancer .
4. Preparation of Heterocyclic Compounds
- Application Summary: This compound is a promising candidate as a building block for constructing heterocyclic compounds with superior biological activities .
- Methods of Application: The methods of application in this context would involve the use of this compound in the synthesis of heterocyclic compounds .
- Results or Outcomes: The outcomes of this application would be the successful synthesis of heterocyclic compounds with potential superior biological activities .
5. Preparation of Linear Poly (Phenylpyridyl) Chains
- Application Summary: This compound can be used to prepare new linear poly (phenylpyridyl) chains by Suzuki coupling .
- Methods of Application: The methods of application in this context would involve the use of this compound in the Suzuki coupling reaction to synthesize new linear poly (phenylpyridyl) chains .
- Results or Outcomes: The outcomes of this application would be the successful synthesis of new linear poly (phenylpyridyl) chains .
6. Preparation of Oligopyridyl Foldamers
- Application Summary: This compound can be used to prepare oligopyridyl foldamers as mimics of a-helix twist .
- Methods of Application: The methods of application in this context would involve the use of this compound in the synthesis of oligopyridyl foldamers .
- Results or Outcomes: The outcomes of this application would be the successful synthesis of oligopyridyl foldamers, which could potentially mimic the a-helix twist .
7. Ligand-Free Palladium-Catalyzed Suzuki Coupling Reaction
- Application Summary: This compound is used as a reagent in ligand-free palladium-catalyzed Suzuki coupling reactions under microwave irradiation .
- Methods of Application: The methods of application in this context would involve the use of this compound as a reagent in the Suzuki coupling reaction under microwave irradiation .
- Results or Outcomes: The outcomes of this application would be the successful formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction .
8. Electrophoresis of Glycated Molecules
- Application Summary: Boronic acids, including this compound, are used for electrophoresis of glycated molecules .
- Methods of Application: The methods of application in this context would involve the use of this compound in the electrophoresis of glycated molecules .
- Results or Outcomes: The outcomes of this application would be the successful separation of glycated molecules .
9. Controlled Release of Insulin
- Application Summary: This compound can be used in polymers for the controlled release of insulin .
- Methods of Application: The methods of application in this context would involve the use of this compound in the synthesis of polymers for the controlled release of insulin .
- Results or Outcomes: The outcomes of this application would be the successful synthesis of polymers for the controlled release of insulin .
Direcciones Futuras
The use of boronic acids like 2-(Benzyloxy)pyridine-4-boronic acid in catalysis and crystal engineering opens up new opportunities for the development of novel materials and processes . It is also a promising candidate as a building block for constructing heterocyclic compounds with superior biological activities .
Propiedades
IUPAC Name |
(2-phenylmethoxypyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-6-7-14-12(8-11)17-9-10-4-2-1-3-5-10/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEGAHHNAGUVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678213 | |
| Record name | [2-(Benzyloxy)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)pyridine-4-boronic acid | |
CAS RN |
1256355-62-0 | |
| Record name | [2-(Benzyloxy)pyridin-4-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzyloxy)pyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B595699.png)
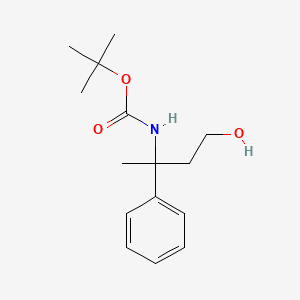
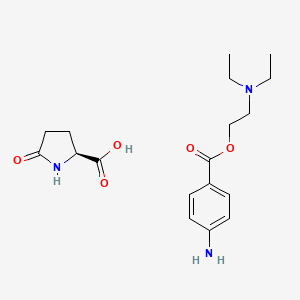
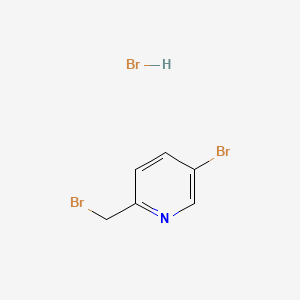
![2-(Benzo[b]thiophen-4-yl)-1,3-dioxolane](/img/structure/B595710.png)
![3,6-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,7-dichloro-9H-xanthen-9-one](/img/structure/B595711.png)
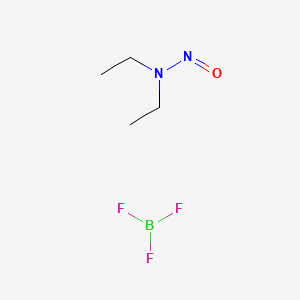
![8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B595713.png)
